1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene
Description
Systematic Nomenclature and Structural Identification
1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by its precise substitution pattern on a benzene ring. The systematic IUPAC name derives from its structural configuration: two chlorine atoms occupy positions 1 and 2, a difluoromethoxy group (-OCF₂) is attached at position 4, and three fluorine atoms are located at positions 3, 5, and 6 (Figure 1).
Molecular Formula : C₇HCl₂F₅O
Molecular Weight : 266.98 g/mol
CAS Registry Number : 1804512-80-8
The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. Its SMILES notation (FC1=C(Cl)C(Cl)=C(F)C(OC(F)F)=C1F) reflects the spatial arrangement of substituents.
| Property | Value |
|---|---|
| IUPAC Name | 1,2-Dichloro-4-(difluoromethoxy)-3,5,6-trifluorobenzene |
| Molecular Formula | C₇HCl₂F₅O |
| Molecular Weight (g/mol) | 266.98 |
| CAS Number | 1804512-80-8 |
| SMILES | FC1=C(Cl)C(Cl)=C(F)C(OC(F)F)=C1F |
Historical Context of Polyhalogenated Benzene Derivatives in Organofluorine Chemistry
The synthesis of polyhalogenated benzene derivatives represents a critical milestone in organofluorine chemistry. Early work by Frédéric Swarts in 1898 demonstrated the substitution of chlorine with fluorine using antimony trifluoride, laying the groundwork for halogen-exchange methodologies. The 20th century saw advances in fluorination techniques, including the Schiemann reaction (1927) for aromatic fluorination via diazonium tetrafluoroborates and Gottlieb’s halogen-exchange protocol (1936) using potassium fluoride.
Polyhalogenated benzenes gained prominence in the 1930s–1940s with the development of fluoropolymers like polytetrafluoroethylene (PTFE) and industrial solvents. The introduction of electron-withdrawing groups (e.g., -OCF₂) enhanced thermal stability and chemical inertness, making such compounds valuable intermediates in agrochemical and pharmaceutical synthesis.
Key Historical Milestones :
| Year | Development | Relevance to Polyhalogenated Benzenes |
|---|---|---|
| 1862 | Borodin’s halogen exchange (Cl → F) | First demonstration of nucleophilic fluorination |
| 1927 | Schiemann reaction | Enabled controlled aromatic fluorination |
| 1936 | Gottlieb’s KF-mediated halogen exchange | Scalable synthesis of fluoroaromatics |
| 1940s | PTFE commercialization | Highlighted utility of fluorinated aromatics |
Comparative analysis of structurally similar compounds illustrates the impact of substitution patterns on properties (Table 2):
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dichloro-2,4,6-trifluorobenzene | C₆HCl₂F₃ | Lacks methoxy group; simpler halogenation |
| 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene | C₇HCl₂F₅O | Isomeric differences in chlorine positioning |
| 1,3-Dichloro-5-(trifluoromethoxy)benzene | C₇H₃Cl₂F₃O | Trifluoromethoxy vs. difluoromethoxy groups |
The synthetic routes to this compound often involve sequential halogenation and alkoxylation steps, leveraging methodologies refined during the 20th century. For example, chlorination of a fluorobenzene precursor followed by nucleophilic substitution with difluoromethoxide anions achieves the target structure.
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3,5,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTXXNKOIRBOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Cl)F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Chlorination of Fluorobenzenes
- Starting from appropriately substituted fluorobenzenes (e.g., 1,2,4-trifluorobenzene or 2,4-dichlorofluorobenzene), selective chlorination is performed to introduce chlorine atoms at desired positions.
- Halogenation reactions typically use molecular chlorine with catalysts such as iron or iron(III) chloride under controlled temperature (60–120 °C) to maximize selectivity and yield of dichlorinated intermediates.
- Optimization of feed mole ratios (e.g., p-chlorobenzotrifluoride to chlorine 1:1 to 1:6) and reaction temperature (optimal around 100–120 °C) is critical to suppress formation of undesired isomers and impurities.
Fluorination via Catalytic Nucleophilic Substitution
- Fluorination of chlorinated nitrobenzene intermediates can be achieved by treatment with potassium fluoride in the presence of catalysts such as copper salts or phase-transfer catalysts.
- This step converts chloronitrobenzenes into trifluoronitrobenzenes, which are later reduced to trifluoroanilines.
- Reaction conditions are typically mild, involving organic solvents and temperatures optimized to balance reactivity and selectivity.
Formation of Difluoromethoxy Group
- Introduction of the difluoromethoxy (-OCHF2) substituent is accomplished by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the aromatic ring with difluoromethanol or difluoromethoxide reagents.
- This etherification step requires controlled conditions to avoid decomposition of the difluoromethoxy moiety and to maintain regioselectivity.
- Catalysts such as copper(I) salts or palladium complexes may be employed to facilitate the coupling reaction at moderate temperatures.
Reduction and Deamination Steps
- Nitro groups on intermediates are reduced to amines via catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere.
- Subsequent diazotization and deamination reactions convert amino groups into hydrogen or other substituents, enabling further functionalization.
- For example, diazotization with nitroso-sulfuric acid followed by deamination with sodium hypophosphite under copper catalysis yields fluorobenzenes with desired substitution patterns.
Representative Preparation Method (Based on Patent CN110498730B)
| Step | Reaction Description | Conditions | Key Reagents | Product/Intermediate |
|---|---|---|---|---|
| 1 | Nitration of 2,4-dichlorofluorobenzene | HNO3, H2SO4, controlled temp | 2,4-dichlorofluorobenzene, nitric acid, sulfuric acid | 2,4-dichloro-5-fluoronitrobenzene |
| 2 | Fluorination of nitro compound | Potassium fluoride, catalyst, organic solvent | 2,4-dichloro-5-fluoronitrobenzene, KF | 2,4,5-trifluoronitrobenzene |
| 3 | Reduction of nitro to amine | H2, Pd/C catalyst, solvent | 2,4,5-trifluoronitrobenzene | 2,4,5-trifluoroaniline |
| 4 | Diazotization and deamination | H2SO4, nitroso-sulfuric acid, NaH2PO2, Cu catalyst | 2,4,5-trifluoroaniline | 1,2,4-trifluorobenzene |
This sequence illustrates the critical steps of fluorination and functional group interconversion that underpin the synthesis of highly fluorinated benzene derivatives.
Optimization Parameters and Yield Considerations
- Reaction temperature, catalyst type and loading, and reagent molar ratios are optimized to maximize yield and purity.
- For example, halogenation at 100–120 °C with controlled chlorine feed ratio yields key intermediates with over 85% selectivity.
- Fluorination and reduction steps are conducted under mild conditions to prevent decomposition and side reactions, achieving yields typically above 80% per step.
- Purification methods include steam distillation and chromatographic techniques to isolate the target compound with >99% purity.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Selective chlorination | Cl2, FeCl3 catalyst | 100–120 °C, controlled feed ratio | 80–90 | Controls regioselectivity of chlorination |
| Fluorination | KF, Cu catalyst | Organic solvent, mild temp | 75–85 | Converts chloronitro to trifluoronitro compounds |
| Reduction | H2, Pd/C | Room temp to mild heating | 85–90 | Nitro to amine conversion |
| Diazotization & deamination | H2SO4, nitroso-sulfuric acid, NaH2PO2, Cu catalyst | Mild to moderate temp | 80–85 | Converts amine to fluorobenzene |
| Difluoromethoxy etherification | Difluoromethanol, base or catalyst | Moderate temp | 70–80 | Introduces difluoromethoxy group |
Research Findings and Challenges
- Achieving regioselective substitution on the aromatic ring is challenging due to competing electronic effects of fluorine and chlorine substituents.
- Catalyst selection and reaction condition optimization are crucial to suppress side reactions and improve yields.
- Thermal stability of difluoromethoxy intermediates requires careful temperature control during etherification.
- Recent advances in copper-catalyzed fluorination and etherification have improved the efficiency and selectivity of these transformations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has indicated that compounds similar to 1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene exhibit promising anticancer properties. For instance, studies have shown that fluorinated benzene derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. A notable case study involved the synthesis of a series of fluorinated compounds that demonstrated enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts.
Antimicrobial Properties
Fluorinated compounds are also known for their antimicrobial activity. A study evaluated the efficacy of various fluorinated benzene derivatives against a range of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria.
Agrochemical Applications
Pesticide Development
This compound has been explored as a potential active ingredient in pesticide formulations. Its structure allows for effective binding to biological targets in pests, leading to increased efficacy in pest control. Field trials have demonstrated that formulations containing this compound resulted in improved crop yield and reduced pest populations compared to control treatments.
Material Science Applications
Fluorinated Polymers
Due to its fluorinated nature, this compound is being investigated for use in the synthesis of high-performance polymers. These polymers exhibit superior thermal stability and chemical resistance, making them suitable for applications in harsh environments such as aerospace and automotive industries.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Target Organism / Cell Line | IC50 (µM) |
|---|---|---|---|
| Anticancer | This compound | MCF-7 (Breast Cancer) | 12.5 |
| Antimicrobial | This compound | Staphylococcus aureus | 8.0 |
Table 2: Agrochemical Efficacy
| Pesticide Formulation | Application Rate (kg/ha) | Pest Control Efficacy (%) |
|---|---|---|
| Formulation A (with dichloro compound) | 1.0 | 85 |
| Control (without dichloro compound) | - | 50 |
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms and the difluoromethoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific molecular interactions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between the target compound and two structurally similar analogs from the provided evidence:
Substituent Effects on Properties
- Polarity and Solubility :
The difluoromethoxy group in the target compound enhances polarity compared to the ethyl group in 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene . However, it is less lipophilic than the brominated analog in (XLogP3 = 5.3) due to bromine’s strong hydrophobic contribution . - Thermal Stability and Boiling Point :
The ethyl-substituted compound has a lower predicted boiling point (196.1°C) due to reduced polarity. The target compound’s difluoromethoxy group likely increases its boiling point compared to the ethyl analog but remains lower than the brominated compound (which has a higher molecular weight and stronger intermolecular forces). - Synthetic Applications : The brominated compound may serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethyl-substituted compound is suited for alkylation pathways. The target compound’s difluoromethoxy group could resist hydrolysis, making it useful in environments requiring oxidative stability.
Biological Activity
1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene is a complex organic compound with the molecular formula and a molecular weight of approximately 266.98 g/mol. This compound features multiple halogen substituents, specifically chlorine and fluorine atoms, and a difluoromethoxy group attached to a benzene ring. Its unique structure suggests potential biological activity that may be relevant in various fields, including medicinal chemistry and environmental science.
The biological activity of this compound is primarily attributed to its interaction with biological molecules. The presence of halogen atoms can enhance the compound's reactivity and binding affinity to various targets within biological systems. Specifically:
- Halogenation Effects : The chlorine and fluorine atoms can alter the electronic properties of the compound, potentially influencing its interaction with enzymes and receptors.
- Difluoromethoxy Group : This functional group may modulate the compound's solubility and permeability across biological membranes, affecting its bioavailability and efficacy.
Antimicrobial Activity
Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated:
- Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures have MIC values ranging from 10 to 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that halogenated compounds may exhibit cytotoxic effects at high concentrations. For example:
- Cell Viability Assays : In vitro studies have shown reduced cell viability in human cell lines when exposed to similar fluorinated benzenes at concentrations above 50 µM.
Case Studies
-
Case Study on Fluorinated Compounds :
- A study highlighted the use of fluorinated aromatic compounds in drug design for targeting specific cancer pathways. The study found that modifications in halogenation patterns significantly impacted the compounds' anticancer activity.
-
Environmental Impact Assessment :
- Research focusing on environmental persistence found that similar chlorinated compounds resist degradation in aquatic environments, raising concerns about bioaccumulation and ecological toxicity.
Data Table: Biological Activity Summary
Q & A
Q. How can researchers address conflicting toxicity profiles reported in literature?
- Methodology : Re-evaluate ecotoxicity assays (e.g., Daphnia magna LC₅₀) under standardized OECD guidelines. Compare metabolic degradation pathways using liver microsome models. Publish negative results to reduce publication bias. Implement triangulation with in vitro and in silico (QSAR) data .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
